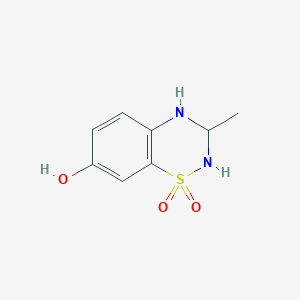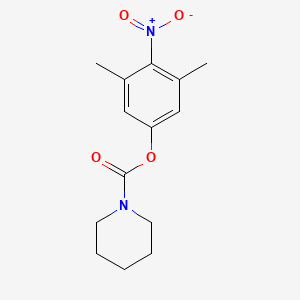![molecular formula C15H11ClN4O B13969834 6-(4-Chlorobenzyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13969834.png)
6-(4-Chlorobenzyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Chlorobenzyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by a pyrazolo[1,5-a]pyrimidine core, which is a fused ring system containing both pyrazole and pyrimidine rings. The presence of functional groups such as the 4-chlorobenzyl, hydroxy, and methyl groups further enhances its chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorobenzyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-chlorobenzylamine with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The choice of solvents, temperature control, and purification methods are critical factors in ensuring the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
6-(4-Chlorobenzyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of 7-oxo-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.
Reduction: Formation of 6-(4-aminobenzyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.
Substitution: Formation of 6-(4-substituted benzyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.
科学研究应用
6-(4-Chlorobenzyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promising results in inhibiting the growth of certain cancer cell lines and pathogenic microorganisms.
作用机制
The mechanism of action of 6-(4-Chlorobenzyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of kinases, inhibiting their activity and disrupting cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, its antimicrobial activity may be attributed to the disruption of microbial cell membranes and inhibition of essential enzymes .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Pyrimidinone-5-carbonitriles: These compounds have a pyrimidine core with a cyano group at the 5-position, similar to the target compound.
Benzyl-substituted pyrazoles: These compounds have a benzyl group attached to the pyrazole ring, similar to the 4-chlorobenzyl group in the target compound.
Uniqueness
6-(4-Chlorobenzyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to the specific combination of functional groups and the pyrazolo[1,5-a]pyrimidine core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
属性
分子式 |
C15H11ClN4O |
|---|---|
分子量 |
298.73 g/mol |
IUPAC 名称 |
6-[(4-chlorophenyl)methyl]-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C15H11ClN4O/c1-9-13(6-10-2-4-12(16)5-3-10)15(21)20-14(19-9)11(7-17)8-18-20/h2-5,8,18H,6H2,1H3 |
InChI 键 |
STSHIMMKQUTTRK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N2C(=N1)C(=CN2)C#N)CC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


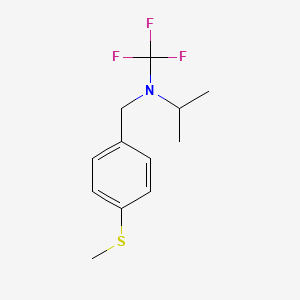
![2-(8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13969765.png)
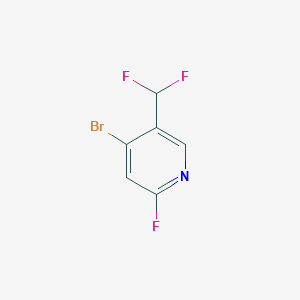

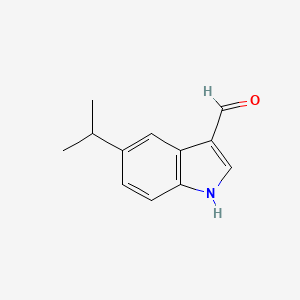
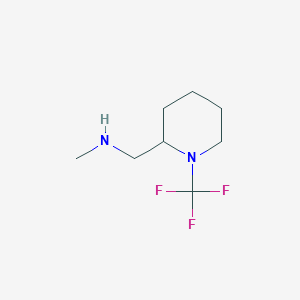
![2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13969781.png)



![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13969820.png)
![5-[1-(Acetyloxy)-2-propyn-1-yl]-2-methyl-1(2h)-isoquinolinone](/img/structure/B13969826.png)
